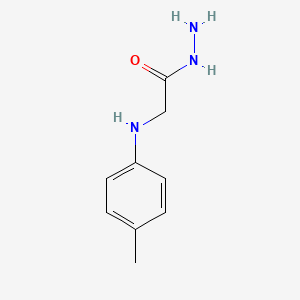

p-Tolylamino-acetic acid hydrazide

Overview

Description

P-Tolylamino-acetic acid hydrazide, also known as p-Tolylhydrazide or p-Toluidine hydrazide, is a white crystalline compound. It has a linear formula of C18H21N3O3 and a molecular weight of 327.386 . It’s provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of hydrazide derivatives involves a multi-step process. Initially, an azo dye is synthesized through the reaction between resorcinol and p-aminobenzoic acid. Subsequently, an ester is formed by reacting the azo dye with concentrated sulfuric acid. Hydrazide is then synthesized by reacting the ester with 80% hydrazine hydrate .Molecular Structure Analysis

The molecular structure of p-Tolylamino-acetic acid hydrazide is represented by the linear formula C18H21N3O3 . It has a molecular weight of 327.386 .Chemical Reactions Analysis

Hydrazide derivatives are used as key intermediates for different synthesis and modification purposes. A hydrazide group can serve as a readily accessible precursor of a thioester, improving the efficiency and scope of native chemical ligation for protein chemical synthesis .Physical And Chemical Properties Analysis

P-Tolylamino-acetic acid hydrazide is a white crystalline compound. It has a linear formula of C18H21N3O3 and a molecular weight of 327.386 .Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is utilized in the synthesis of novel heterocyclic compounds through a multi-step process. This involves initial formation of azo dye, followed by esterification, and finally reacting with hydrazine hydrate to produce hydrazide. These heterocyclic compounds are crucial in the development of pharmaceuticals .

Biological Activity Studies

“p-Tolylamino-acetic acid hydrazide” derivatives are studied for their biological activities. They serve multiple functions, including roles as antineoplastic, antidiabetic, cleansing, and anti-inflammatory agents . This broad spectrum of activity makes them valuable for therapeutic applications.

Development of Chemotherapeutic Agents

Due to their significant biological functions, derivatives of this compound are explored as potential chemotherapeutic agents. Their ability to act as antineoplastic agents positions them as candidates for cancer treatment research .

Industrial Dye Manufacturing

The compound’s derivatives can be used to synthesize azo dyes, which are highly colored and exhibit significant environmental resilience. These properties make them suitable for industrial applications as dyes and pigments .

Electrical and Optical Properties

The electrical and optical properties of the azo dyes derived from “p-Tolylamino-acetic acid hydrazide” are of interest in materials science. They are investigated for their potential use in electronic and photonic devices .

Synthesis of Acid Hydrazones

Acid hydrazones, synthesized from acid hydrazides, are important intermediates in the synthesis of heterocyclic compounds. They also exhibit keto-enol tautomerism, which is significant in various chemical reactions .

Ligand Chemistry

The compound’s derivatives act as bidentate ligands, which are essential in coordination chemistry. They form complexes with metals and are used in the study of metalloproteins and enzymes .

Antimicrobial and Antitumor Applications

Derivatives of “p-Tolylamino-acetic acid hydrazide” are used in the design of pharmaceutical compounds with antimicrobial and antitumor applications. This is due to the presence of the pyrazolopyrimidine moiety, which is a common heterocycle nucleus in medicinal chemistry .

Future Directions

properties

IUPAC Name |

2-(4-methylanilino)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-7-2-4-8(5-3-7)11-6-9(13)12-10/h2-5,11H,6,10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEJVCWERFAFIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00307203 | |

| Record name | p-Tolylamino-acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Tolylamino-acetic acid hydrazide | |

CAS RN |

2350-99-4 | |

| Record name | 2350-99-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Tolylamino-acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]heptan-7-ol](/img/structure/B1618052.png)

![8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B1618067.png)